REACTION_CXSMILES
|
O.[OH-].[Li+].[O:4]=[C:5]1[C:14]2[NH:15][CH:16]=[CH:17][C:13]=2[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:6]1.C([C:20]([O-:22])=[O:21])C>C(O)C.O>[O:4]=[C:5]1[C:14]2[NH:15][CH:16]=[C:17]([C:20]([OH:22])=[O:21])[C:13]=2[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:6]1 |f:0.1.2,3.4|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=CC=CC2C2=C1NC=C2.C(C)C(=O)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at 100° C
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated under vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The precipitate that forms is filtered
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=2C=CC=CC2C2=C1NC=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |